2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide
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Overview
Description
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide is a synthetic compound that features a unique combination of an imidazole ring and a pyridine ring. The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by methylation to introduce the dimethyl groups at positions 4 and 5.
Thioether Formation: The imidazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group at position 2.
Acetamide Formation: The final step involves the reaction of the thioether derivative with 4-methylpyridine-2-amine and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways . The imidazole ring may play a role in binding to metal ions or other biomolecules, while the pyridine ring may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
- 4,5-dimethyl-1H-imidazole-2-thiol
- 4,5-dimethyl-1H-imidazole-2-sulfonamide
Uniqueness
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide is unique due to the presence of both an imidazole and a pyridine ring, which may confer distinct biological activities and chemical properties. The combination of these two rings in a single molecule can enhance its potential as a versatile compound for various applications .
Properties
Molecular Formula |
C13H16N4OS |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H16N4OS/c1-8-4-5-14-11(6-8)17-12(18)7-19-13-15-9(2)10(3)16-13/h4-6H,7H2,1-3H3,(H,15,16)(H,14,17,18) |
InChI Key |
YAWPMPLIRUQWPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CSC2=NC(=C(N2)C)C |
Origin of Product |
United States |
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